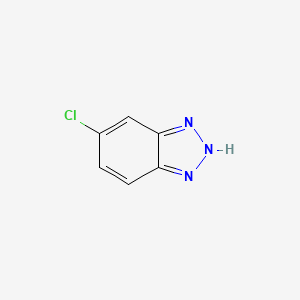

5-Chlorobenzotriazole

説明

Historical Context of Benzotriazole (B28993) Derivatives in Chemical Science

Benzotriazole derivatives have been a subject of scientific inquiry for over a century, with their initial applications stemming from their properties as corrosion inhibitors and photographic antifoggants. growingscience.comgsconlinepress.com The versatility of the benzotriazole scaffold has allowed for extensive synthetic modifications, leading to a vast library of compounds with diverse biological and chemical activities. nih.govjocpr.comgsconlinepress.com Research into these derivatives has uncovered their potential in medicinal chemistry, with some exhibiting antimicrobial, antiviral, and anti-inflammatory properties. growingscience.comnih.govgsconlinepress.com

Significance of Halogenation in Benzotriazole Core Modification

The process of halogenation, the introduction of one or more halogen atoms into a compound, plays a crucial role in modifying the properties of the benzotriazole core. The presence of a halogen, such as chlorine, can significantly alter the electronic and steric characteristics of the molecule. cymitquimica.com This modification can enhance the compound's reactivity, stability, and its ability to interact with other molecules, making it a valuable tool in the design of new materials and functional chemicals. cymitquimica.com

Overview of 5-Chlorobenzotriazole within the Broader Benzotriazole Class

This compound is a solid, appearing as an off-white to light yellow powder. chemimpex.comvandvpharma.com It is a member of the halogenated benzotriazole family and is characterized by the presence of a chlorine atom at the 5-position of the benzotriazole ring. chemscene.com This specific substitution pattern imparts unique properties to the molecule, distinguishing it from other benzotriazole derivatives. It is recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys, and as a UV stabilizer. chemimpex.comacs.orgacs.orgnih.gov

| Property | Value |

| CAS Number | 94-97-3 |

| Molecular Formula | C6H4ClN3 |

| Molecular Weight | 153.57 g/mol |

| Melting Point | 157-159 °C |

| Appearance | Off-white to light yellow powder |

Emergence of this compound in Contemporary Research Domains

In recent years, this compound has garnered increasing attention in various research fields beyond its traditional applications. It is being investigated for its role in organic synthesis, serving as a building block for more complex molecules. prepchem.comchemicalbook.com The compound is also a subject of environmental research, with studies focusing on its fate and transformation in different environmental compartments. researchgate.netnih.govpublish.csiro.auresearchgate.net Furthermore, its potential applications in medicinal chemistry are being explored, with some studies investigating the antiviral activities of its derivatives. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBQVZFITSVHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047450 | |

| Record name | 5-Chlorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-97-3 | |

| Record name | 5-Chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorobenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7O46G78K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Chlorobenzotriazole and Its Derivatives

Conventional Synthetic Routes to 5-Chlorobenzotriazole

The traditional synthesis of this compound is a well-established multi-step process that begins with a substituted nitroaniline. This process involves reduction followed by a diazotization and cyclization reaction to form the final triazole ring structure.

Synthesis via Diazotization and Cyclization of 4-Chloro-1,2-phenylenediamine

The final key step in the conventional synthesis of this compound is the diazotization of 4-chloro-1,2-phenylenediamine, which is then followed by an intramolecular cyclization. This reaction is typically carried out in an acidic medium, such as glacial acetic acid, with the addition of sodium nitrite (B80452). The diamine intermediate, upon reaction with sodium nitrite, forms a monodiazonium intermediate which then spontaneously cyclizes to yield the stable benzotriazole (B28993) ring system. gsconlinepress.com A specific method involves adding the 4-chloro-1,2-phenylenediamine crude product to a mixture of glacial acetic acid and water, followed by sulfuric acid. google.com The mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature before heating to complete the reaction. google.com

Preparation from 4-Chloro-2-nitroaniline (B28928) Precursor

The primary starting material for the conventional synthesis of this compound is 4-chloro-2-nitroaniline. chemicalbook.com This precursor is first converted into the intermediate, 4-chloro-1,2-phenylenediamine, through a reduction reaction. google.comchemicalbook.com A common method for this reduction involves using iron powder in an acidic medium. chemicalbook.com Specifically, iron powder can be activated with hydrochloric acid before the 4-chloro-2-nitroaniline is slowly added to the reaction mixture. google.com This reduction step is crucial as it creates the necessary diamine structure required for the subsequent cyclization into the benzotriazole ring. google.comchemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the output of this compound. Research and patents have outlined specific parameters to enhance the yield. For the reduction of 4-chloro-2-nitroaniline, the process involves heating iron powder with water and concentrated hydrochloric acid to between 70-85°C, then cooling to 60-65°C before adding the nitroaniline precursor. google.com

For the subsequent diazotization and cyclization, the crude 4-chloro-1,2-phenylenediamine is dissolved in glacial acetic acid and water. The mixture is cooled to between -5°C and 5°C, a temperature range maintained during the dropwise addition of sodium nitrite solution. google.com After the addition is complete, the reaction temperature is raised to 75-85°C for 1.5 to 2 hours to drive the cyclization. google.com Following a final purification step involving activated carbon and filtration, the product is crystallized from the mother liquor upon cooling. google.com These optimized procedures have been reported to achieve high yields, with some sources citing a yield of 78% and a patent reporting a yield of 82%. google.comchemicalbook.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield |

| Reduction | 4-Chloro-2-nitroaniline | Iron powder, Water, Conc. Hydrochloric Acid | 60-65°C (addition) | 30-45 min (activation) | - |

| Diazotization & Cyclization | 4-Chloro-1,2-phenylenediamine | Glacial Acetic Acid, Water, Sulfuric Acid, Sodium Nitrite | -5 to 5°C (diazotization), 75-85°C (cyclization) | 1.5-2 h (cyclization) | 82% google.com |

Advanced Synthetic Strategies and Green Chemistry Approaches

In response to the growing need for environmentally benign chemical processes, advanced synthetic strategies have been developed for benzotriazole derivatives. These methods focus on reducing solvent use, improving efficiency, and utilizing milder conditions.

Solvent-Free Techniques in N-Alkylation of Benzotriazoles

The N-alkylation of benzotriazoles is a key reaction for creating a wide range of derivatives. Green chemistry approaches have successfully eliminated the need for hazardous organic solvents. tandfonline.comresearchgate.net

One efficient solvent-free method involves the reaction of benzotriazole with alkyl halides in the presence of a solid support system comprising silica (B1680970) (SiO2), potassium carbonate (K2CO3), and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. sid.irijariie.com This reaction can be performed under both conventional heating and microwave irradiation, with the latter often leading to shorter reaction times and high regioselectivity for the 1-alkyl benzotriazole isomer. sid.irijariie.com

Another innovative approach utilizes basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as both the catalyst and reaction medium under solvent-free conditions. tandfonline.comresearchgate.net This method is convenient, efficient, and allows for the N-alkylation of benzotriazole with alkyl halides at room temperature, offering good to excellent yields and easy recovery of the catalyst. tandfonline.com

Table 2: Solvent-Free N-Alkylation Strategies for Benzotriazoles

| Method | Reagents/Catalysts | Conditions | Key Advantages |

| Solid-Support | SiO2, K2CO3, TBAB | Thermal or Microwave heating | High regioselectivity, moderate to high yields, short reaction times. sid.irijariie.com |

| Basic Ionic Liquid | [Bmim]OH | Room Temperature | Environmentally benign, mild conditions, catalyst can be recovered. tandfonline.com |

Synthesis of N-Acyl Benzotriazoles

N-acyl benzotriazoles are stable, crystalline intermediates that are highly useful in organic synthesis, particularly for forming amide bonds. mdpi.comscispace.com Greener methods for their preparation focus on avoiding toxic reagents and harsh conditions.

A straightforward and cost-efficient synthesis of N-acyl benzotriazoles and their subsequent use for acylating amines has been achieved in water. mdpi.comresearchgate.net This approach is environmentally friendly, involves simple workup procedures, and proceeds under mild conditions, either at room temperature or with microwave irradiation, to give high yields. mdpi.com

Mechanochemistry, specifically using a vibrational ball mill, offers another eco-friendly, solvent-free route to N-acyl benzotriazoles and their subsequent peptide coupling reactions. scispace.comacs.org This technique, sometimes assisted with a few microliters of a solvent (liquid-assisted grinding or LAG), can produce dipeptides and tripeptides in good to excellent yields, significantly reducing the environmental impact compared to classical solution-phase synthesis. scispace.comacs.org

Furthermore, a highly efficient protocol for synthesizing N-acyl benzotriazoles from a broad spectrum of carboxylic acids has been developed using the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) in a green solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). arkat-usa.org This method is notable for its mild conditions, short reaction times, high yields, and avoidance of column chromatography for purification. arkat-usa.org

Table 3: Green Synthetic Approaches for N-Acyl Benzotriazoles

| Approach | Key Reagents/Solvents | Conditions | Key Advantages |

| Aqueous Synthesis | Water | Room Temperature or Microwave | Environmentally friendly, high yields, simple workup. mdpi.com |

| Mechanochemistry | None (Solvent-free) or minimal solvent (LAG) | Vibrational Ball-Milling | Eco-friendly, avoids bulk solvents, good to excellent yields. scispace.comacs.org |

| Mukaiyama Reagent | 2-chloro-1-methylpyridinium iodide, 2-MeTHF (green solvent) | Room Temperature | Wide substrate scope, high yields, no column chromatography needed. arkat-usa.org |

Catalytic Methods in this compound Synthesis

The synthesis of this compound and its derivatives frequently employs catalytic hydrogenation as a key step. This typically involves the reduction of a nitro group on a precursor molecule to an amine, which then facilitates the formation of the triazole ring. Various catalytic systems have been explored to enhance the efficiency and selectivity of this transformation.

One common approach is the reduction of 4-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine, a direct precursor to this compound. google.com This reduction can be achieved using iron powder activated by hydrochloric acid. google.com However, for broader applications, particularly in the synthesis of N-substituted derivatives, catalytic hydrogenation offers a cleaner and more efficient alternative.

Catalytic Hydrogenation:

Heterogeneous catalysts are widely used for the hydrogenation of nitroaromatic precursors. These include:

Palladium on Carbon (Pd/C): A versatile and efficient catalyst for various hydrogenation reactions. tcichemicals.com

Raney Nickel: Another active catalyst for the reduction of nitro groups. utrgv.edu

Copper-based Catalysts: For instance, 20% Cu/γ-Al2O3 has been successfully used for the continuous synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, a derivative of this compound. researchgate.net

A significant challenge in the catalytic hydrogenation of chlorinated nitroaromatic compounds is the potential for dehalogenation, leading to undesired byproducts. To address this, specific inhibitors can be added to the reaction mixture. For example, a patent describes the use of thiophene as a dechlorination inhibitor during the catalytic hydrogenation of chlorinated nitro compounds in the presence of a platinum or sulphided platinum on charcoal catalyst. google.com

Transfer Hydrogenation:

An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule, which in the presence of a catalyst, transfers hydrogen to the substrate. Common hydrogen donors include:

Ammonium formate (B1220265) utrgv.edu

Formic acid and its salts kanto.co.jpliv.ac.ukkanto.co.jp

2-propanol kanto.co.jp

Transfer hydrogenation is often considered a safer and more convenient method as it avoids the need for high-pressure hydrogen gas handling. utrgv.edu Asymmetric transfer hydrogenation, employing chiral catalysts, has also been developed for the synthesis of optically active alcohols and amines, which can be precursors for chiral benzotriazole derivatives. kanto.co.jpkanto.co.jp

Novel Precursor Development for Enhanced Synthesis Efficiency

For the synthesis of N-substituted this compound derivatives, particularly those used as UV absorbers, substituted o-nitrophenylazo dyes are important precursors. researchgate.net For example, 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is synthesized from the corresponding o-nitrophenylazo dye precursor. The reduction of these dyes, often via catalytic hydrogenation, leads to the formation of the benzotriazole ring system. researchgate.net

The concept of one-pot synthesis represents a significant advancement in enhancing efficiency. A patented process describes a one-pot method for preparing 5-halogen-benzotriazole precursors, which streamlines the synthesis by reducing the number of separate reaction and workup steps. google.com

Derivatization Reactions of this compound

The this compound core can be readily modified at both the triazole nitrogen atoms and the aromatic ring, providing access to a wide array of derivatives with tailored properties.

Functional Group Transformations at the N-Positions

The nitrogen atoms of the triazole ring are nucleophilic and can be readily functionalized. The reaction of this compound with electrophiles typically results in a mixture of N1 and N2 substituted isomers, with the N1 isomer often being the major product. researchgate.net

N-Alkylation:

N-alkylation is a common transformation and can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net Microwave-assisted synthesis has been shown to accelerate the N-alkylation of benzotriazoles. researchgate.net The use of micellar catalysis with cetyltrimethylammonium bromide in aqueous media has also been reported for the N-alkylation of benzotriazole, offering a greener alternative to traditional organic solvents. researchgate.net

N-Arylation:

The introduction of an aryl group at the nitrogen atom can be achieved through several methods. A notable development is the Rh(II)-catalyzed N2-selective arylation of benzotriazoles using quinoid carbenes, which proceeds with high selectivity and functional group tolerance. chemrxiv.org

N-Acylation:

N-acyl derivatives of benzotriazoles can be prepared, and these have been used as ligands for the synthesis of metal complexes with catalytic applications. For example, N-acyl-benzotriazole rhodium(I) and ruthenium(III) complexes have been synthesized and evaluated for their catalytic activity in hydrogenation reactions. mdpi.com

Substitutions on the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo substitution reactions, although the triazole ring acts as a deactivating group towards electrophilic aromatic substitution. clockss.org

Electrophilic Aromatic Substitution:

Nitration of this compound has been successfully achieved using a mixture of sulfuric acid and potassium nitrate (B79036). clockss.org This reaction yields 5-chloro-4-nitrobenzotriazole. clockss.org The position of substitution is influenced by the directing effects of both the chloro and the triazole groups.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic displacement. However, its reactivity can be significantly enhanced by the introduction of a strong electron-withdrawing group, such as a nitro group, at the ortho or para position. wikipedia.orgmasterorganicchemistry.com For example, the nitro group in 5-chloro-4-nitrobenzotriazole activates the chlorine atom for nucleophilic displacement by hydrazine, leading to the formation of a new tricyclic system. clockss.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for controlling the regioselectivity and optimizing reaction conditions.

Mechanism of N-Substitution:

The N-alkylation of benzotriazoles generally proceeds via a nucleophilic attack of one of the triazole nitrogen atoms on the electrophilic carbon of the alkylating agent. The formation of both N1 and N2 isomers is a result of the tautomeric nature of the benzotriazole ring. Studies on N-(aminomethyl)benzotriazole derivatives have shown that while the N1 isomer is often the sole form in the crystalline state, an equilibrium between the N1 and N2 isomers exists in solution. rsc.org The interconversion between these isomers has been proposed to occur through an intermolecular mechanism. rsc.org In the case of reactions involving aldehydes and thionyl chloride, the initial step is the nucleophilic attack of benzotriazole on the protonated carbonyl group to form a 1-hydroxyalkylbenzotriazole intermediate. psu.edu

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The mechanism of SNAr on the aromatic ring of activated this compound derivatives follows a well-established pathway. masterorganicchemistry.comlibretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group (chloride ion).

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. masterorganicchemistry.com Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the structure, stability, and reactivity of benzotriazole and its derivatives, providing insights into their reaction mechanisms. chemrxiv.orgscirp.orgacs.org

Advanced Spectroscopic and Analytical Characterization of 5 Chlorobenzotriazole and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of 5-Chlorobenzotriazole. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the benzene (B151609) ring are influenced by the electron-withdrawing nature of the chlorine atom and the triazole ring. For this compound, typical ¹H NMR spectra, often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), show distinct signals for the aromatic protons. For instance, in a 90 MHz spectrum in DMSO-d₆, characteristic shifts are observed at approximately 8.06 ppm, 8.02 ppm, and 7.48 ppm. chemicalbook.comchemicalbook.com The coupling constants between these protons (J-values), such as J(C,D) = 8.8 Hz, J(B,D) = 1.9 Hz, and J(B,C) = 0.6 Hz, are invaluable for assigning the specific positions of the protons on the aromatic ring. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum of this compound in DMSO-d₆ reveals distinct resonances for each carbon atom, with their chemical shifts being indicative of their electronic environment. chemicalbook.comguidechem.com The carbon atoms attached to or in proximity to the chlorine and nitrogen atoms exhibit characteristic downfield shifts.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Assignment | Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|

| H-B | 8.06 | J(B,C) = 0.6 |

| H-C | 8.02 | J(C,D) = 8.8 |

| H-D | 7.479 | J(B,D) = 1.9 |

Data sourced from ChemicalBook chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for benzotriazoles include the N-H stretching and bending vibrations of the triazole ring. researchgate.net In the IR spectrum of benzotriazole (B28993), the N-H stretching vibration is typically observed around 3345 cm⁻¹, while the N-H bending vibration appears near 1594 cm⁻¹. researchgate.net The C-H in-plane and out-of-plane bending vibrations of the benzene ring are also prominent, with bands appearing at approximately 1207, 876, 774, and 743 cm⁻¹. researchgate.netresearchgate.net The presence of the chlorine substituent on the benzene ring will subtly influence the positions of these bands. Furthermore, skeletal in-plane ring vibrations are characteristic, with a notable band appearing near 1490 cm⁻¹ for 1-substituted benzotriazoles. tandfonline.com The analysis of the IR spectrum of this compound allows for the confirmation of its fundamental structural features. guidechem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its identification and structural confirmation. The nominal mass of this compound is 153 g/mol . nih.gov

Upon electron impact (EI) ionization, benzotriazoles typically undergo a characteristic fragmentation pathway involving the loss of a nitrogen molecule (N₂). researchgate.net This initial fragmentation leads to the formation of an intermediate radical cation. researchgate.net For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 153 and a prominent fragment ion peak corresponding to the loss of N₂, resulting in a fragment at m/z 125. nih.govresearchgate.net Other significant peaks in the EI mass spectrum of this compound include fragments at m/z 63. nih.gov

Tandem mass spectrometry (MS/MS) provides even more detailed structural information. For instance, in LC-ESI-QTOF analysis with positive ionization, the precursor ion of this compound ([M+H]⁺) is observed at m/z 154.0167. nih.govmassbank.jp Collision-induced dissociation (CID) of this precursor ion at varying collision energies (e.g., 5 eV, 10 eV, 50 eV) yields characteristic product ions. nih.govmassbank.jp Common fragments observed include ions at m/z 126.0109, 99.0012, 90.0341, and 63.0232. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|

| EI-MS | EI | 153 | 125, 63 |

Data sourced from PubChem and MassBank nih.govmassbank.jp

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. sielc.comchrom-china.com A common approach involves reverse-phase (RP) HPLC with a C18 column. pleiades.online The separation can be achieved using a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This technique is scalable and can be employed for both analytical and preparative separations to isolate impurities. sielc.com The purity of this compound can be determined by HPLC, with standards often specified as ≥98.0%. avantorsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the trace analysis of this compound in various matrices. flemingcollege.canih.gov This technique is particularly valuable for environmental monitoring, allowing for the determination of the compound in samples such as ground water, effluent, and biosolids. flemingcollege.canih.gov Derivatization, such as acetylation, can be employed concurrently with extraction techniques like dispersive liquid-liquid microextraction (DLLME) to enhance the volatility and chromatographic behavior of polar benzotriazoles, including this compound. nih.gov GC-MS/MS methods provide low limits of detection, often in the nanogram per liter (ng/L) range, making them suitable for detecting trace levels of contamination. flemingcollege.canih.gov GC is also noted for its excellent capability in separating isomers. researchgate.net

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI(+)-MS/MS) for Environmental and Biological Samples

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI(+)-MS/MS) is a powerful analytical tool for the determination of this compound in complex environmental and biological samples, such as surface water and human urine. fxcsxb.comacs.orgnih.gov This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. acs.orgnih.gov The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM) for quantification. fxcsxb.com Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. fxcsxb.comacs.org This technique allows for the detection of this compound at very low concentrations, with instrumental limits of detection in the range of 0.03-1.4 μg/L in surface water. fxcsxb.com In human urine, after enzymatic deconjugation and SPE, limits of detection can be as low as nanograms per milliliter. acs.orgresearchgate.net

Electrochemical Methods in Mechanistic Investigations

Electrochemical methods are pivotal in elucidating the mechanisms by which this compound (5-Cl-BTA) interacts with metal surfaces, particularly in the context of corrosion inhibition. These techniques provide quantitative data on how the inhibitor alters the electrochemical processes occurring at the metal-electrolyte interface.

Potentiodynamic Polarization Measurements

Potentiodynamic polarization is a widely used electrochemical technique to study the kinetics of anodic and cathodic reactions on a metal surface and to evaluate the effectiveness of corrosion inhibitors. In studies involving this compound, these measurements have been crucial in determining its mode of inhibition.

Similar findings were reported for the inhibition of carbon steel corrosion in a 0.5M H₂SO₄ medium. lew.roscribd.com In this system, this compound also acted as a mixed-type inhibitor, with its efficiency being dependent on concentration. lew.ro The studies showed that increasing the inhibitor concentration caused a marked decrease in the corrosion rate. lew.roscribd.com

The key parameters obtained from these measurements are summarized in the table below.

| Metal | Corrosive Medium | Inhibitor Concentration | Corrosion Potential (Ecorr) vs SCE | Corrosion Current Density (icorr) | Inhibition Efficiency (η%) | Reference |

| Copper | Acid Rain (pH 2.42) | 0 mol/dm³ (Blank) | -0.019 V | 1.15 x 10⁻⁵ A/cm² | - | nih.gov |

| Copper | Acid Rain (pH 2.42) | 1 x 10⁻³ mol/dm³ | -0.015 V | 1.01 x 10⁻⁶ A/cm² | 91.2% | nih.gov |

| Carbon Steel | 0.5M H₂SO₄ | 0 ppm (Blank) | - | High | - | lew.roscribd.com |

| Carbon Steel | 0.5M H₂SO₄ | 300 ppm | Shifted | Markedly Decreased | High | lew.roscribd.com |

| Carbon Steel | 0.5M H₂SO₄ | 500 ppm | Shifted | Markedly Decreased | High | lew.roscribd.com |

Cyclic Voltammetry Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of species at an electrode surface. basinc.com It provides information about the formation and stability of protective films. For a reversible electrochemical process, the peak potential separation (ΔEp) is typically around 59.2/n mV (where n is the number of electrons transferred), and the ratio of anodic to cathodic peak currents (ipa/ipc) is equal to 1. basinc.com

In the investigation of this compound's effect on copper in an acid rain solution, cyclic voltammograms were recorded to gain more insight into the corrosion process. nih.gov The results indicated that the presence of 5-Cl-BTA at various concentrations led to a significant reduction in the current density, an effect that was more pronounced at higher inhibitor concentrations. nih.gov This decrease in current density suggests that the inhibitor molecules adsorb onto the active sites of the copper electrode, forming a protective layer that hinders the electrochemical reactions responsible for corrosion. nih.gov These CV studies, conducted in a potential range from -1.0 V to 1.0 V vs SCE, complement the potentiodynamic polarization data by confirming the inhibitory action of 5-Cl-BTA. nih.govresearchgate.net

Surface Analytical Techniques for Interfacial Studies

Surface analytical techniques are essential for visualizing and chemically characterizing the interface between a metal and its environment, providing direct evidence of an inhibitor's adsorption and the formation of a protective film.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of materials at high magnification. In corrosion studies, it is used to visually assess the extent of surface degradation and the effectiveness of an inhibitor in protecting the surface.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with SEM, used for the elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a sample when it is excited by an electron beam, allowing for the identification and quantification of the elements present. wikipedia.orgbruker.com

EDS analysis has been instrumental in confirming the adsorption of this compound onto metal surfaces. In a study on copper corrosion, the EDS spectrum of a copper surface exposed to an uninhibited acid rain solution containing NaCl showed peaks for Copper (Cu), Oxygen (O), and Chlorine (Cl). acs.org However, for a copper surface treated with 5-Cl-BTA in the same environment, the EDS spectrum revealed an additional peak for Nitrogen (N). nih.govacs.org Since nitrogen is a constituent element of the this compound molecule, its detection on the copper surface is direct proof that the inhibitor has adsorbed and formed a protective film. nih.govacs.org This finding provides a crucial link between the observed corrosion inhibition and the presence of the inhibitor on the surface. nih.gov

Elements Detected by EDS on Copper Surface in Acid Rain with NaCl nih.govacs.org

| Sample Condition | Elements Detected | Significance |

| Without 5-Cl-BTA | Cu, O, Cl | Shows elements from the base metal and the corrosive environment. |

| With 5-Cl-BTA | Cu, O, Cl, N | The presence of Nitrogen (N) confirms the adsorption of the inhibitor on the surface. |

Fourier Transform Infrared Spectroscopy (FTIR) of Adsorption Layers

Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is used to identify the functional groups present in a molecule and to study chemical bonding. In the context of corrosion inhibition, FTIR analysis of the metal surface can confirm the chemical adsorption of the inhibitor.

Studies on the inhibition of carbon steel corrosion in H₂SO₄ by this compound have utilized FTIR to characterize the surface film. lew.roscribd.com The analysis of the FTIR spectra demonstrated the adsorption of the inhibitor molecules onto the carbon steel surface. lew.roconfex.com By comparing the spectra of pure this compound with the spectra obtained from the steel surface after immersion in the inhibited solution, researchers can identify characteristic peaks corresponding to the inhibitor. Shifts in the positions of certain absorption bands can also provide evidence of the formation of chemical bonds between the inhibitor and the metal surface, confirming a chemisorption mechanism. researchgate.net This information is vital for understanding the nature of the interaction between the inhibitor and the metal it protects.

X-ray Photoelectron Spectroscopy (XPS) of Adsorption Layers

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of this compound (5-Cl-BTA), XPS is instrumental in characterizing the adsorption layers formed on metal surfaces, particularly copper, to inhibit corrosion. dntb.gov.uaresearchgate.net

When this compound is applied to a copper surface, it forms a protective, chemisorbed film. researchgate.net XPS analysis of this layer provides direct evidence of the interaction between the inhibitor molecule and the metal substrate. By analyzing the high-resolution spectra of key elements such as Nitrogen (N 1s), Chlorine (Cl 2p), Copper (Cu 2p), and Carbon (C 1s), researchers can elucidate the mechanism of inhibition.

Studies have shown that the protective layer consists of a complex between Cu(I) ions and 5-Cl-BTA molecules. researchgate.net The analysis of the N 1s spectrum is particularly revealing. The spectrum typically shows a main peak at a binding energy of approximately 400.0 eV, which is attributed to the nitrogen atoms in the triazole ring of the 5-Cl-BTA molecule coordinated with copper. This indicates the formation of a Cu-N bond. The presence of Cu(I) is confirmed by the Cu 2p spectrum, which lacks the characteristic satellite peaks associated with Cu(II).

Angle-resolved XPS (ARXPS) has been employed to study the structure of monomolecular layers of this compound on oxidized metallic surfaces, providing detailed information about the orientation and thickness of the protective film. dntb.gov.uaglobalauthorid.com This technique involves measuring the photoelectron intensity at different take-off angles, which allows for depth profiling of the near-surface region.

The table below summarizes typical binding energy values observed in XPS studies of this compound adsorption layers on copper. These values are indicative of the formation of a Cu(I)-5-Cl-BTA complex.

Table 1: Representative XPS Binding Energies for a this compound Adsorption Layer on Copper

| Element / Spectral Region | Binding Energy (eV) | Interpretation |

|---|---|---|

| N 1s | ~400.0 eV | Nitrogen atoms in the triazole ring coordinated to copper. |

| Cl 2p₃/₂ | ~200.5 eV | Chlorine atom on the benzene ring of the inhibitor molecule. |

| Cu 2p₃/₂ | ~932.5 eV | Indicates the presence of Cu(I) species in the surface film. |

| C 1s | ~284.8 eV | Aromatic and C-Cl bonds in the inhibitor molecule. |

Note: Binding energy values can vary slightly depending on the specific experimental conditions and instrument calibration.

Atomic Force Microscopy (AFM) of Surface Films

Atomic Force Microscopy (AFM) is a premier tool for topographical analysis, providing three-dimensional visualization of surfaces at the nanoscale. atriainnovation.comwikipedia.org Unlike techniques that provide average surface information, AFM scans a sharp tip attached to a cantilever across a sample to map its surface morphology with very high resolution. wikipedia.org This makes it exceptionally well-suited for characterizing the surface films formed by corrosion inhibitors like this compound.

The primary application of AFM in this context is to assess the integrity, uniformity, and morphology of the protective film formed on a metal substrate. measurlabs.com By comparing the topography of an untreated, corroding surface with a surface treated with 5-Cl-BTA, the efficacy of the inhibitor film can be visually and quantitatively evaluated. An effective inhibitor film is expected to create a smoother, more uniform surface by passivating the active sites and preventing localized corrosion. nih.gov

Key parameters derived from AFM analysis include:

Surface Topography: AFM generates high-resolution 3D images that reveal the surface features, such as the grain structure of the metal, pits, and scratches, and how they are covered by the inhibitor film.

Surface Roughness (RMS): The root mean square (RMS) roughness is a quantitative measure of the vertical deviations of the surface from its mean plane. researchgate.net A significant decrease in RMS roughness after treatment with 5-Cl-BTA indicates the formation of a level, protective layer that covers the initial surface irregularities and prevents the formation of rough corrosion products.

Film Thickness and Defects: In some modes of operation, AFM can be used to estimate the thickness of the adsorbed layer and identify defects such as pinholes or areas of incomplete coverage.

The data below illustrates a typical comparison of surface roughness for a copper sample before and after the application of a this compound film, as would be measured by AFM.

Table 2: Illustrative AFM Surface Roughness Data for a Copper Surface Treated with this compound

| Sample Condition | Measurement Area | RMS Roughness (nm) | Observation |

|---|---|---|---|

| Polished Copper (untreated) | 5 µm x 5 µm | ~15 nm | Surface shows polishing lines and some initial oxidation. |

| Copper after immersion in corrosive media (no inhibitor) | 5 µm x 5 µm | >150 nm | Surface is highly irregular with clear evidence of corrosion products and pitting. |

Note: These are representative values to illustrate the expected effect. Actual measurements depend on the substrate, corrosive environment, and treatment conditions.

Mechanistic and Theoretical Investigations of 5 Chlorobenzotriazole Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the relationship between the molecular structure of an inhibitor and its protective capabilities. nih.gov For 5-Chlorobenzotriazole, these calculations, often performed using Density Functional Theory (DFT), focus on key parameters that govern its reactivity. acs.orgdntb.gov.uaresearchgate.net The primary goal is to understand the molecule's tendency to donate or accept electrons, which is central to its adsorption on a metal surface. nih.gov

Key calculated parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov EHOMO is associated with the molecule's ability to donate electrons; a higher EHOMO value indicates a greater tendency for electron donation to the vacant d-orbitals of a metal. Conversely, ELUMO relates to the ability to accept electrons; a lower ELUMO value suggests a greater capacity to accept electrons from the metal surface. nih.gov The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability and reactivity. nih.govresearchgate.net

Theoretical studies have revealed that the nitrogen atoms within the triazole ring are the primary sites for interaction with the metal surface. acs.org The spatial distribution of the HOMO and LUMO orbitals confirms that these regions are the most active centers for the adsorption process. nih.gov The electron-accepting nature of the chlorine substituent also plays a crucial role in the molecule's electronic properties and interaction mechanism. researchgate.net

Calculated Quantum Chemical Parameters for this compound

This table presents theoretical values for key electronic properties of the this compound molecule, which are correlated with its inhibition properties. nih.gov

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO |

| Chemical Hardness (η) | Resistance to change in electron configuration |

| Chemical Softness (σ) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | Measure of the ability to attract electrons |

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular dynamics (MD) simulations offer a powerful tool for visualizing and understanding the adsorption of inhibitor molecules onto a metal surface at an atomic level. dntb.gov.uaresearchgate.netnih.gov These simulations model the dynamic behavior of the this compound molecules, solvent molecules (typically water), and the metal substrate (e.g., a copper surface) over time. dntb.gov.uadntb.gov.ua

By simulating the interactions between the inhibitor and the surface, MD studies can predict the most stable adsorption configuration. nih.gov For this compound, simulations show that the molecule tends to adsorb in a planar or near-parallel orientation to the metal surface. dntb.gov.uaresearchgate.net This orientation maximizes the contact area and facilitates the interaction between the active centers of the molecule (the nitrogen atoms and the aromatic ring) and the surface atoms. researchgate.net

MD simulations help elucidate the entire adsorption process, including how the inhibitor molecules diffuse through the solvent, penetrate the water layer at the interface, and ultimately physisorb or chemisorb onto the surface. nih.gov The results from these simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, confirming the strong interaction and stable adsorption of this compound on the metal. dntb.gov.uaresearchgate.net

Adsorption Isotherms and Thermodynamic Parameters

To quantify the adsorption behavior of this compound on a metal surface, experimental data are often fitted to various adsorption isotherm models. These models describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the surface at a constant temperature.

Numerous studies have demonstrated that the adsorption of this compound on copper surfaces follows the Langmuir adsorption isotherm. nih.govacs.orgresearchgate.netnih.govacs.org The Langmuir model is based on several assumptions: the adsorption is limited to a single molecular layer (monolayer), all adsorption sites are equivalent and the surface is uniform, and there are no interactions between adjacent adsorbed molecules. wikipedia.orgunacademy.com

The excellent fit of experimental data to the Langmuir model, often indicated by a linear relationship with a correlation coefficient (R²) close to unity (e.g., 0.9999), suggests that this compound forms a uniform monolayer on the copper surface. nih.govacs.orgresearchgate.net This process involves the substitution of water molecules from the metal surface by the organic inhibitor molecules. nih.gov

The thermodynamic feasibility and the nature of the adsorption process are determined by calculating the Gibbs free energy of adsorption (ΔG°ads). This parameter can be derived from the equilibrium constant (Kads) obtained from the Langmuir isotherm. nih.govacs.org

The value of ΔG°ads indicates whether the adsorption is spontaneous and provides insight into the type of interaction (physisorption or chemisorption). Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with physisorption, which involves weak electrostatic forces. nih.gov Values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer and the formation of coordinate-type bonds. nih.gov

For this compound in an acid rain solution, the calculated Gibbs free energy of adsorption was -38.5 kJ/mol. nih.govacs.orgresearchgate.net This value is on the borderline between physisorption and chemisorption, indicating that the adsorption of 5Cl-BTA on the copper surface is a strong interaction that likely involves both physical and chemical bonding. nih.gov Another study in hydrochloric acid reported a less negative value, suggesting physisorption under those specific conditions. researchgate.net

Thermodynamic Adsorption Parameters for this compound on Copper

This table summarizes key thermodynamic data derived from Langmuir adsorption isotherm studies, indicating the spontaneity and nature of the adsorption process.

| Parameter | Value | Indication | Source |

|---|---|---|---|

| Adsorption Equilibrium Constant (Kads) | 7.67 × 10-6 | Equilibrium position of adsorption | nih.govresearchgate.net |

| Gibbs Free Energy (ΔG°ads) | -38.5 kJ/mol | Spontaneous and strong adsorption (mixed physisorption/chemisorption) | nih.govacs.orgresearchgate.net |

Investigation of Inhibitor Film Formation and Stability

The protective action of this compound is achieved through the formation of a stable inhibitor film on the metal surface. nih.govacs.orgmdpi.com This film acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.com The formation and characteristics of this film have been confirmed by various surface analysis techniques.

Scanning Electron Microscopy (SEM) images show that in the presence of this compound, the metal surface is significantly smoother and less damaged compared to an uninhibited surface exposed to the same corrosive medium. acs.orgresearchgate.net This provides direct visual evidence of the protective layer. nih.govacs.org Further confirmation comes from Energy-Dispersive X-ray Spectroscopy (EDS), which detects the presence of nitrogen on the surface, an element unique to the inhibitor molecule in the system, thereby verifying its adsorption. nih.govacs.org

The stability of this protective film is found to increase with a higher concentration of the inhibitor in the solution. nih.govnih.govacs.org It is proposed that the inhibitor forms a polymeric complex on the copper surface, potentially with a linear structure where copper is bonded through coordination with a nitrogen atom and a covalent link by replacing the hydrogen atom of the N-H group. nih.gov This stable, adsorbed layer effectively hinders both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that constitute the corrosion process. nih.gov

Role of Substituents on Benzotriazole (B28993) Acidity and Interaction Mechanisms

The chemical nature of substituents on the benzotriazole ring significantly influences the molecule's properties and its effectiveness as an inhibitor. The presence of a chlorine atom at the 5-position is particularly noteworthy.

The chloro group is an electron-withdrawing substituent. This electronic characteristic increases the acidity of the this compound molecule compared to the parent 1H-Benzotriazole. researchgate.netepa.gov This enhanced acidity is believed to facilitate the formation of a protective copper-benzotriazole (Cu-BTA) complex on the metal surface, especially at higher inhibitor concentrations. researchgate.net

Role in Biological and Environmental Systems

Biotransformation and Biodegradation

Studies have shown that this compound can be biodegraded by microorganisms under both aerobic and anaerobic conditions. nih.govdtu.dk The rate and products of biodegradation are dependent on the specific environmental conditions, such as the presence of different electron acceptors. nih.gov For instance, the shortest biodegradation half-life for this compound was observed under Fe(III)-reducing conditions. nih.gov In vitro studies using human liver microsomes have identified hydroxylated and conjugated metabolites of this compound. acs.org

| Condition | Half-life |

| Aerobic | - |

| Nitrate (B79036) Reducing | - |

| Sulfate Reducing | 96 days (longest) |

| Fe(III) Reducing | 26 days (shortest) |

Photodegradation in Aqueous Environments

The photochemical behavior of this compound in water has been investigated. researchgate.netnih.govpublish.csiro.auresearchgate.net Its photodegradation follows first-order kinetics and is influenced by factors such as pH, the presence of metal ions, and humic acid. researchgate.netnih.gov The photolysis rates tend to decrease with increasing pH. researchgate.netnih.gov The presence of Fe(III)-carboxylate complexes can significantly enhance the photodegradation rate. publish.csiro.auresearchgate.net The proposed photodegradation pathway involves the cleavage of the N-N and N-NH bonds and a dechlorination process, leading to the formation of photoproducts such as 4-chloroaniline (B138754) and aniline. nih.gov

Investigations in Medicinal Chemistry

The benzotriazole (B28993) scaffold is of interest in medicinal chemistry, and derivatives of this compound have been synthesized and evaluated for their biological activities. researchgate.net For example, a series of this compound derivatives were tested for their antiviral activity against various RNA and DNA viruses. researchgate.net

Pharmacological and Biological Research of 5 Chlorobenzotriazole Derivatives

Antimicrobial Activity

The antimicrobial properties of 5-chlorobenzotriazole derivatives are a key area of investigation, with studies demonstrating their effectiveness against a variety of microbial pathogens. These derivatives have shown potential in addressing the challenges of antibiotic resistance. gsconlinepress.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research has shown that derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.com For instance, certain this compound derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. nih.gov The introduction of a halogenated ring at the 5-chloro position can enhance this antibacterial activity. nih.gov

One study highlighted that benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines were active against Staphylococcus aureus and Bacillus subtilis. acs.org Specifically, compounds 4a and 4e showed minimum inhibitory concentrations (MICs) of 32 µM and 8 µM, respectively, against S. aureus. acs.org A broader range of these derivatives was effective against B. subtilis, with MICs ranging from 8 to 64 µM. acs.org

| Compound | Bacterial Strain | MIC (µM) |

| 4a | Staphylococcus aureus | 32 |

| 4e | Staphylococcus aureus | 8 |

| 5f | Staphylococcus aureus | 64 |

| 4a | Bacillus subtilis | 64 |

| 4e | Bacillus subtilis | 16 |

| 4k | Bacillus subtilis | 16 |

| 4i | Bacillus subtilis | 16 |

| 4m | Bacillus subtilis | 64 |

| 4n | Bacillus subtilis | 16 |

| 4o | Bacillus subtilis | 64 |

| 5d | Bacillus subtilis | 64 |

| 5e | Bacillus subtilis | 32 |

| 5f | Bacillus subtilis | 64 |

| 5g | Bacillus subtilis | 8 |

| 5h | Bacillus subtilis | 16 |

Activity against Methicillin-Resistant Staphylococcus aureus

The emergence of drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) has necessitated the development of new antimicrobial agents. nih.gov Derivatives of this compound have shown promise in this area. gsconlinepress.com Some studies have reported that certain derivatives exhibit significant antibacterial activity against MRSA. For example, a novel pleuromutilin (B8085454) compound with a substituted pyrimidine (B1678525) side chain, 14-O-[(5-Ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), displayed high activity against MRSA with minimum inhibitory concentrations (MIC) ranging from 0.0313 to 0.125 μg/mL. nih.gov Another study found that acylphloroglucinol derivative A5 had an MIC of 0.98 μg/mL and a minimum bactericidal concentration (MBC) of 1.95 μg/mL against MRSA. nih.gov

Antifungal Properties against Candida albicans and Aspergillus niger

Several this compound derivatives have demonstrated significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. gsconlinepress.com One particular derivative, 3d (a 5-chlorobenzotriazol-1-yl derivative), exhibited potent antifungal activity, with MICs for Candida spp. ranging from 1.6 to 25 µg/mL and for Aspergillus niger from 12.5 to 25 µg/mL. nih.gov Another study found that derivative 5L showed excellent activity against Candida albicans. researchgate.net However, most of the synthesized compounds in that study were inactive or only feebly active against Aspergillus niger. researchgate.net

| Derivative | Fungal Species | MIC Range (µg/mL) |

| 3d | Candida spp. | 1.6 - 25 |

| 3d | Aspergillus niger | 12.5 - 25 |

Antiparasitic and Antiprotozoal Activities (e.g., Acanthamoeba castellanii)

Derivatives of this compound have also been investigated for their antiparasitic and antiprotozoal potential. gsconlinepress.com Some have shown potent activity against the protozoan Acanthamoeba castellanii. gsconlinepress.com Benzotriazole (B28993) derivatives, in general, have been reported to be active against this organism. researchgate.net While specific data on this compound derivatives against Acanthamoeba castellanii is limited in the provided results, the broader class of benzotriazoles shows promise in this area.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. gsconlinepress.comijpsjournal.com These studies have revealed that the nature and position of substituents on the benzotriazole ring significantly influence the biological activity. nih.gov For instance, the presence of a chlorine atom at the 5-position is a key feature contributing to the antimicrobial effects.

In antifungal studies, the substitution pattern on the benzotriazole nucleus has been shown to be critical. nih.gov For antibacterial activity, the attachment of certain side chains can enhance efficacy. For example, the linkage of a β-amino alcohol or a 1,3-oxazolidine moiety to the benzotriazole scaffold has been found to be beneficial. acs.org The broad-spectrum activity of these compounds is often attributed to the benzotriazole nucleus, which is an isostere of the purine (B94841) nucleus found in essential biomolecules. researchgate.net

Antiviral Potential and Mechanisms

In addition to their antimicrobial properties, this compound derivatives have emerged as potential antiviral agents. researchgate.net A series of these compounds have been synthesized and tested for their activity against a range of viruses. researchgate.net

Notably, N-[4-(5-Chloro-2H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide was identified as a potent inhibitor of bovine viral diarrhea virus (BVDV), with an EC50 of 3.0 µM, comparable to the reference drug NM 107 (EC50 of 1.7 µM). researchgate.net This compound is considered a promising lead for further antiviral drug development. researchgate.net Other derivatives also showed activity against BVDV at concentrations ranging from 1.3 to 5 µM. researchgate.net The antiviral mechanism for some of these compounds against BVDV has been suggested to involve the inhibition of the RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov

Furthermore, some bis-5,6-dichloro-benzotriazol-2-yl derivatives displayed very selective activity against Coxsackievirus B2 (CVB-2) with EC50 values between 4 and 11 µM. researchgate.net The cytotoxicity profile of these compounds in MT-4 cells was generally favorable. researchgate.net

| Compound | Virus | Activity (EC50) |

| N-[4-(5-Chloro-2H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | Bovine Viral Diarrhea Virus (BVDV) | 3.0 µM |

| Various derivatives (4, 11b, 11c, 13c, 15a, 18, 21) | Bovine Viral Diarrhea Virus (BVDV) | 1.3 - 5 µM |

| bis-5,6-dichloro-benzotriazol-2-yl derivatives (5h-j) | Coxsackievirus B2 (CVB-2) | 4 - 11 µM |

Anticancer Activity and Mechanisms

The benzotriazole scaffold, including its 5-chloro substituted derivatives, has also attracted significant attention in the field of oncology. ijpsjournal.com These compounds have been investigated for their ability to inhibit the growth of cancer cells and to induce programmed cell death.

Derivatives of benzotriazole have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. frontiersin.orgresearchgate.net For example, bis-benzotriazole-dicarboxamide derivatives have been synthesized and tested for their antitumor activity, with some compounds showing significant cell growth inhibition in different cancer screenings. researchgate.net One particular derivative, compound 3b, exhibited a broad range of activity, with percentage growth inhibition (PGI) values exceeding 50% for 29 out of 60 tested cell lines. frontiersin.org The highest efficacy was observed against breast and prostate cancer cell lines. frontiersin.org

The antiproliferative effects are often evaluated using standard assays like the MTT test, which measures cell viability. researchgate.net The results are typically expressed as IC50 or GI50 values, representing the concentration of the compound required to inhibit cell growth by 50%. For instance, some benzophenone (B1666685) derivatives, which share structural similarities with the active moieties of some benzotriazole compounds, have shown IC50 values in the nanomolar range against several human cancer cell lines. rsc.org

Table 2: Antiproliferative Activity of Selected Benzotriazole and Related Derivatives

| Compound ID | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 3b (bis-benzotriazole-dicarboxamide) | Various (29 out of 60) | PGI > 50% | - | frontiersin.org |

| 10a (benzophenone derivative) | Five human cancer cell lines | IC50 | 0.029–0.062 | rsc.org |

| 7n (benzimidazole derivative) | SK-Mel-28 (melanoma) | IC50 | 2.55 | nih.gov |

| 7u (benzimidazole derivative) | SK-Mel-28 (melanoma) | IC50 | 17.89 | nih.gov |

| 9i (pyrano[3,2-c]carbazole derivative) | Various | IC50 | 0.43 - 8.05 | rsc.org |

A key mechanism underlying the anticancer activity of many heterocyclic compounds, including derivatives related to benzotriazoles, is the disruption of the microtubule network within cancer cells. researchgate.netrsc.org Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). researchgate.netrsc.orgrsc.org

Several studies have shown that derivatives of benzotriazole and similar scaffolds can act as tubulin polymerization inhibitors. researchgate.netrsc.orgekb.eg For example, certain benzimidazole (B57391) derivatives have been designed to bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.gov This action leads to morphological changes in the cells and disruption of the microtubule network. rsc.org

The induction of apoptosis is a downstream effect of tubulin polymerization inhibition. rsc.orgrsc.org This has been confirmed through various cellular assays, such as flow cytometry to analyze the cell cycle, and staining methods to observe nuclear and morphological changes associated with apoptosis. rsc.orgnih.gov Furthermore, the induction of apoptosis by these compounds is often associated with the collapse of the mitochondrial membrane potential. rsc.org Molecular docking studies have also been used to confirm that these compounds selectively occupy the colchicine binding site of the tubulin polymer, providing a molecular basis for their anticancer activity. rsc.org

Other Biological Activities

Beyond their primary applications, derivatives of this compound have been investigated for a range of other biological effects. These explorations highlight the versatility of the this compound scaffold in medicinal chemistry.

Derivatives of benzotriazole have shown potential as anti-inflammatory and analgesic agents. gsconlinepress.com Research into related heterocyclic compounds, such as 5-chloro-2(3H)-benzoxazolone derivatives, has demonstrated notable analgesic and anti-inflammatory activities in vivo. researchgate.net For instance, certain piperazine (B1678402) substituted 5-chloro-2(3H)-benzoxazolone derivatives exhibited significant anti-inflammatory and analgesic effects in mouse models. researchgate.net Specifically, in a carrageenan-induced hind paw edema test, one compound showed prolonged anti-inflammatory activity. researchgate.net In analgesic tests, including the hot-plate and tail-flick methods, different derivatives demonstrated the highest activity, indicating their potential as pain relievers. researchgate.net While this research is on a related chlorinated heterocyclic compound, it suggests a promising avenue for the investigation of this compound derivatives for similar properties.

The antioxidant potential of benzotriazole derivatives has been a subject of study. gsconlinepress.com Antioxidants are crucial for counteracting the damaging effects of free radicals and reactive oxygen species (ROS) in the body. researchgate.net Studies on various benzotriazole derivatives have demonstrated their ability to scavenge free radicals. researchgate.net For example, a series of benzotriazole substituted with N-Phenylacetamide and acetylcarbamic acid derivatives were synthesized and evaluated for their antioxidant activity using the Griess reaction assay. researchgate.net Several of these compounds, specifically IIa, IIIa, and IIb, exhibited the highest antioxidant activity by scavenging nitric oxide. researchgate.net The antioxidant capacity of these derivatives is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govpensoft.net The results from these studies indicate that the benzotriazole scaffold can be a valuable component in the design of new antioxidant agents. gsconlinepress.com

Table 1: Antioxidant Activity of Selected Benzotriazole Derivatives

| Compound | Assay Method | Activity Level | Reference |

|---|---|---|---|

| Benzotriazole substituted with N-Phenylacetamide (IIa, IIIa) | Griess Reaction | High | researchgate.net |

| Benzotriazole substituted with acetylcarbamic acid (IIb) | Griess Reaction | High | researchgate.net |

The potential for benzotriazole derivatives to act as cholesterol-lowering agents has been recognized. ijpsjournal.com The management of high cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, is a key strategy in preventing cardiovascular diseases. nih.gov Research in this area often focuses on identifying new compounds that can modulate the pathways of cholesterol synthesis and metabolism. nih.gov While specific studies focusing solely on this compound derivatives as cholesterol-lowering agents are not extensively detailed in the provided results, the broader class of benzotriazole derivatives has been highlighted for this potential therapeutic application. ijpsjournal.com This suggests that the this compound scaffold could be a promising starting point for the development of new drugs targeting high cholesterol.

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective treatments. nih.govnih.gov Triazole derivatives, a class to which benzotriazoles belong, are considered a promising source of new anti-TB candidates. nih.gov The 1,2,3-triazole ring, present in benzotriazole, is metabolically stable and possesses properties like high dipole character and hydrogen bonding ability, making it a valuable linker in drug design. nih.gov Research has shown that various triazole-containing compounds exhibit potent in vitro and in vivo anti-tubercular activities. nih.gov For instance, certain pyrazole-3,5-diamine derivatives have demonstrated excellent activity against Mycobacterium tuberculosis strains. chemmethod.com Furthermore, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol revealed it to be a promising anti-TB agent against both H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com This body of research underscores the potential for developing this compound derivatives as novel anti-tubercular drugs. nih.govmdpi.com

Table 2: Anti-tubercular Activity of Selected Triazole Derivatives

| Compound Series | Target Strains | Activity | Reference |

|---|---|---|---|

| Pyrazole-3,5-diamine derivatives | Mycobacterium tuberculosis H37Rv | Excellent | chemmethod.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv and MDR strains of M. tuberculosis | Promising | mdpi.com |

This compound as a Pharmacophore or Bioisosteric Replacement

In the field of medicinal chemistry, a pharmacophore is defined as the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. wikipedia.org The concept of bioisosterism involves the substitution of one group with another that has similar physical or chemical properties, with the aim of producing similar biological effects. ajptr.com This strategy is often employed to enhance a compound's activity, improve its pharmacokinetic profile, or reduce toxicity. researchgate.net

The benzotriazole ring system, including its chlorinated derivatives, can serve as a pharmacophore element in the design of new drugs. researchgate.net For example, in the development of antiviral agents against Bovine Viral Diarrhea Virus (BVDV), a pharmacophore model was developed that included features common to various active molecular series, leading to the identification of potent inhibitors. researchgate.net

Furthermore, the triazole ring is considered a bioisostere for other chemical groups, such as the amide functionality. nih.gov In a study on GPR88 agonists, the replacement of an amide with a 1,2,3-triazole ring led to the discovery of novel and potent compounds. nih.gov This demonstrates the utility of the triazole moiety, and by extension, the this compound scaffold, as a tool for bioisosteric replacement in drug discovery and lead optimization. researchgate.netnih.gov

Environmental Fate and Degradation of 5 Chlorobenzotriazole

Occurrence and Distribution in Environmental Samples

Studies have confirmed the presence of 5-Chlorobenzotriazole and related chlorinated benzotriazole (B28993) compounds in various environmental and biological matrices, indicating their release into and persistence in the environment.

The presence of this compound in water systems is a result of its use and subsequent discharge. Analytical methods have been developed to detect CBT and other benzotriazoles in different environmental compartments. For instance, a method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been established for the simultaneous determination of four benzotriazoles, including CBT, in groundwater, effluent, and biosolid samples. nih.gov

In a study of samples from the Bolivar sewage treatment plants in South Australia, this compound was detected in effluent samples. nih.gov The maximum concentration found for Benzotriazole (BT), a related compound, was up to 2.2 µg/L. nih.gov In biosolid samples from the same location, eight out of ten target compounds, including benzotriazoles, were found, with concentrations ranging from 18.7 ng/g for 5-methylbenzotriazole to 250 ng/g for 4-MBC. nih.gov The method detection limits for CBT were established at 0.5 ng/L in tap water, 14.1 ng/L in effluent, and 8.23 ng/g in biosolid samples. nih.gov Another study in Norway also investigated the occurrence of seven benzotriazoles, including this compound (5-Cl-BTR), in sewage sludge, highlighting its persistence during treatment processes. uva.es

Table 1: Detection of this compound (CBT) and Related Compounds in Environmental Samples

Data sourced from a study at Bolivar sewage treatment plants, South Australia.

| Compound | Sample Matrix | Maximum Concentration Detected | Method Detection Limit |

|---|---|---|---|

| Benzotriazole (BT) | Effluent | 2.2 µg/L | - |

| This compound (CBT) | Effluent | Detected | 14.1 ng/L |

| This compound (CBT) | Biosolid | Detected | 8.23 ng/g |

| 5-methylbenzotriazole (5-TTri) | Biosolid | 18.7 ng/g | - |

The detection of benzotriazoles in human urine indicates direct human exposure to these compounds. A study analyzing human urine from general populations across seven countries, including the U.S., Greece, Vietnam, Korea, Japan, China, and India, measured for six benzotriazole derivatives, one of which was 5-chloro-benzotriazole. nih.gov This highlights the global nature of human exposure to these chemicals. nih.gov While the median urinary concentration for the sum of five benzotriazoles (excluding 4- and 5-hydroxy-benzotriazole) ranged from 0.2 ng/mL in Korea to 2.8 ng/mL in India, the study confirmed the presence of these compounds in human populations. nih.gov